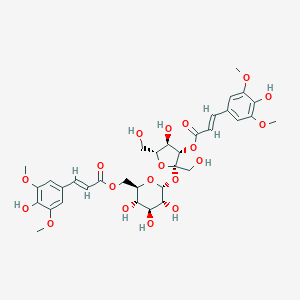![molecular formula C20H20N2O4S B236686 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in 1998 and has since been investigated for its potential as a cancer treatment.
作用機序
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide activates the immune system by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. It also inhibits the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and natural killer cells, the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, and the inhibition of angiogenesis.
実験室実験の利点と制限
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ability to induce tumor cell death and activate the immune system. However, it also has limitations, such as its poor solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer drugs
2. Developing new formulations to improve its solubility and bioavailability
3. Studying its effects on other types of cancer and in preclinical models
4. Investigating its potential as an immunotherapy for cancer treatment
5. Exploring its mechanism of action in more detail to better understand its anti-tumor properties.
合成法
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride, and subsequent reaction with 3-methylphenol and chloroacetyl chloride.
科学的研究の応用
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has been studied for its anti-tumor properties in various cancer types, including lung, breast, and colon cancer. It has been shown to induce tumor cell death through the activation of the immune system and inhibition of tumor blood vessel formation.
特性
製品名 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
|---|---|
分子式 |
C20H20N2O4S |
分子量 |
384.5 g/mol |
IUPAC名 |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-4-6-15(9-13)26-11-19(23)22-20-21-16(12-27-20)14-7-8-17(24-2)18(10-14)25-3/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
InChIキー |
XEUPWFSSCWXNLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
